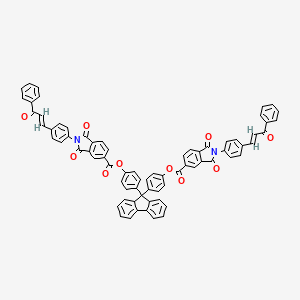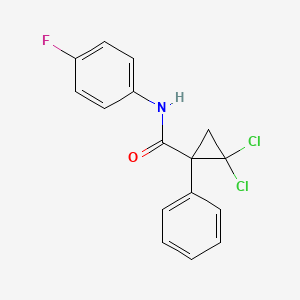
Ihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ihydro-1H-isoindole-5-carboxylate is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and synthetic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ihydro-1H-isoindole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.
Industrial Production Methods
Industrial production of indole derivatives can involve biotechnological approaches, such as the use of microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives. This method is advantageous due to its sustainability and potential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Indoles can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert indoles to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated indoles, while oxidation can produce quinones .
Applications De Recherche Scientifique
Ihydro-1H-isoindole-5-carboxylate and its derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ihydro-1H-isoindole-5-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the structure of the derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ihydro-1H-isoindole-5-carboxylate include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C73H44N2O10 |
|---|---|
Poids moléculaire |
1109.1 g/mol |
Nom IUPAC |
[4-[9-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C73H44N2O10/c76-65(47-11-3-1-4-12-47)41-23-45-19-31-53(32-20-45)74-67(78)59-39-25-49(43-61(59)69(74)80)71(82)84-55-35-27-51(28-36-55)73(63-17-9-7-15-57(63)58-16-8-10-18-64(58)73)52-29-37-56(38-30-52)85-72(83)50-26-40-60-62(44-50)70(81)75(68(60)79)54-33-21-46(22-34-54)24-42-66(77)48-13-5-2-6-14-48/h1-44H/b41-23+,42-24+ |
Clé InChI |
JTFUGHYOQVYQRZ-WAJJMWJGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C68)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C(=O)N(C2=O)C2=CC=C(C=C2)/C=C/C(=O)C2=CC=CC=C2)C=C1 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate](/img/structure/B15022251.png)
![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022268.png)

![2,4-dichloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B15022285.png)
![4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15022287.png)
![N-(4-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022289.png)
![N-({N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15022293.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022303.png)
![2-({(2E)-3-[5-(4-chlorophenyl)-2-furyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15022308.png)
![ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B15022317.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide](/img/structure/B15022326.png)
![5-(4-Methylphenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B15022333.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B15022347.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022350.png)
